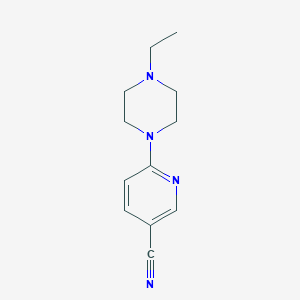

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile

Descripción general

Descripción

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H16N4. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a pyridine ring substituted with a piperazine moiety, which is further ethylated, and a nitrile group at the 3-position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high temperature and pressure conditions.

Ethylation: The piperazine ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving 3-cyanopyridine and the ethylated piperazine under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids.

Reduction: Reduction can yield primary amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their function. These interactions lead to the compound’s biological effects, which are exploited in medicinal chemistry and biological research.

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile: Contains a phenyl group instead of an ethyl group.

6-(4-Benzylpiperazin-1-yl)pyridine-3-carbonitrile: Features a benzyl group in place of the ethyl group.

Uniqueness

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.

Actividad Biológica

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

- IUPAC Name : this compound

- CAS Number : 889851-56-3

- Molecular Formula : C13H16N4

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring : Using appropriate precursors such as pyridine derivatives.

- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Carbonitrile Group Introduction : The carbonitrile group is added through a reaction involving cyanide sources under controlled conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures exhibited notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.25 | E. coli |

| Related Derivative A | 0.22 | S. aureus |

| Related Derivative B | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including:

- Kinases : Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Receptors : Modulation of receptor activity involved in tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm formation compared to control groups, indicating its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that this compound could reduce the viability of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and inhibition of anti-apoptotic proteins, highlighting its potential as a novel anticancer agent .

Propiedades

IUPAC Name |

6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUSWEOVRIUQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.